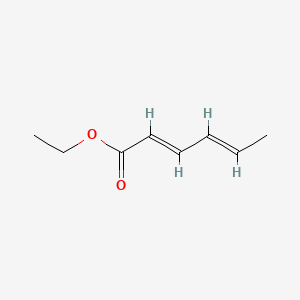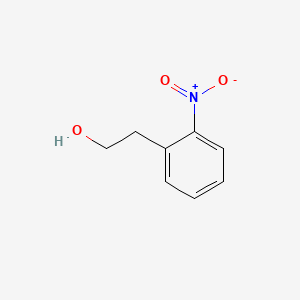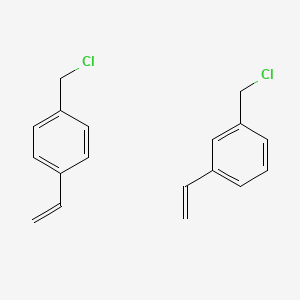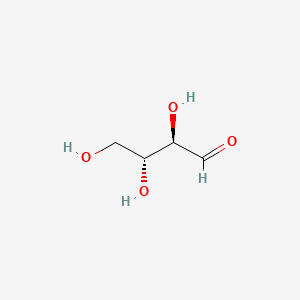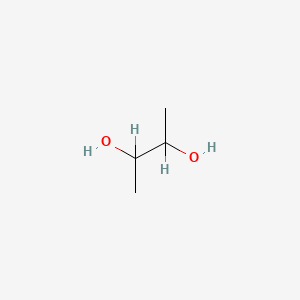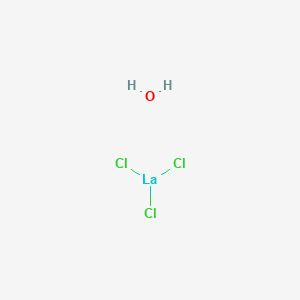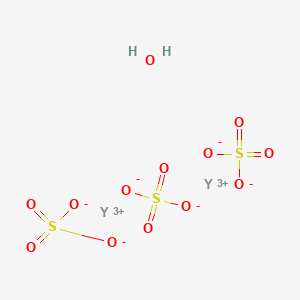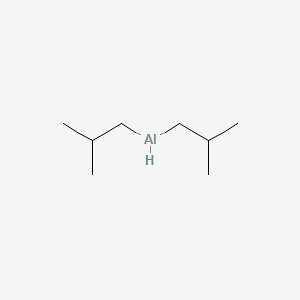
Diisobutylhydroaluminum
Übersicht
Beschreibung
Diisobutylhydroaluminum is a useful research compound. Its molecular formula is C8H19Al and its molecular weight is 142.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality Diisobutylhydroaluminum suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diisobutylhydroaluminum including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organometallic Chemistry and Reactivity Studies
Diisobutylaluminum hydride plays a significant role in the reactivity of organoaluminum hydrides, particularly in hydrogen and dihydrogen bonding. For instance, its reaction with 3,5-disubstituted pyrazoles leads to the formation of bridging hydride complexes, which have important implications in organometallic chemistry (Yu et al., 2001).Reduction Reactions in Organic Synthesis
Diisobutylaluminum hydride is effective for reducing sulfones to sulfides, a crucial reaction in organic synthesis, offering yields as high as 70% (Gardner et al., 1973). Additionally, it is used in the homologation of esters to α, β-unsaturated esters, minimizing problematic overreduction (Takacs et al., 1986).Synthesis of Natural Products and Pharmaceuticals
The compound has been adopted in the synthesis of complex natural products, such as a 20-norabietane derivative from the roots of Salvia hydrangea, demonstrating its utility in synthesizing compounds with complex skeletons (Kinoshita et al., 2017).Advances in Polymer Science
In polymer science, diisobutylaluminum hydride shows additive effects in the copolymerization of propylene and 1,3-butadiene, demonstrating its role in modifying polymer properties (Ishihara et al., 2010).Surface Chemistry and Material Science
Its reactivity with silica surfaces has been studied, revealing insights into the surface chemistry of aluminum compounds. Triisobutylaluminum, for example, shows different reactivity patterns compared to other alkylaluminums when interacting with silica (Kermagoret et al., 2013).Catalysis and Chemical Vapor Deposition
Diisobutylaluminum hydride is also significant in catalysis and chemical vapor deposition processes, playing a role in the selective growth of aluminum films (Mantell, 1991).
Eigenschaften
IUPAC Name |
bis(2-methylpropyl)alumane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H9.Al.H/c2*1-4(2)3;;/h2*4H,1H2,2-3H3;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZWXAPCAJCYGIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C[AlH]CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19Al | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aluminum, diisobutylhydro- | |
CAS RN |
1191-15-7 | |
| Record name | Diisobutylaluminum hydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1191-15-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

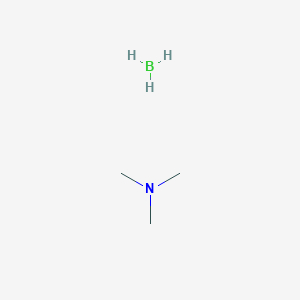
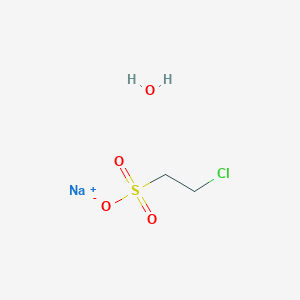
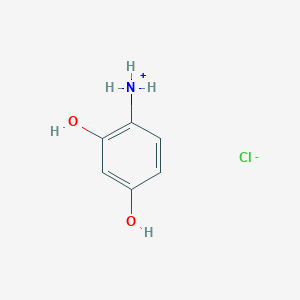
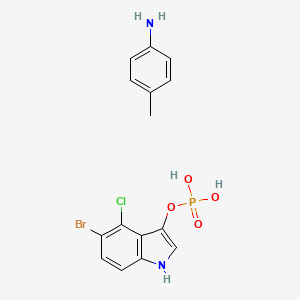
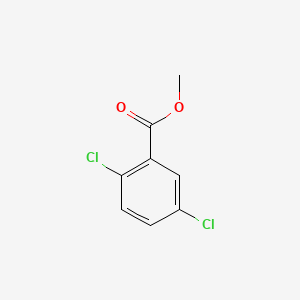
![(Z)-1-methyl-4-((3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)quinolinium 4-methylbenzenesulfonate](/img/structure/B7800942.png)
